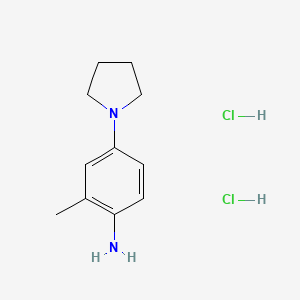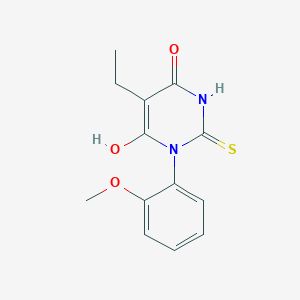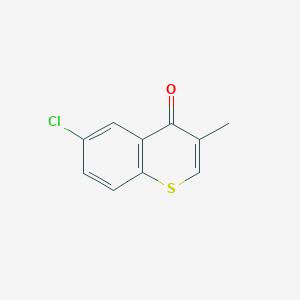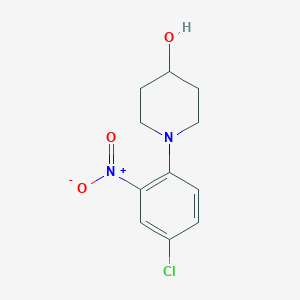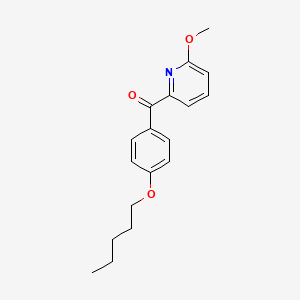
6-Methoxy-2-(4-pentoxybenzoyl)pyridine
Vue d'ensemble
Description
6-Methoxy-2-(4-pentoxybenzoyl)pyridine is a chemical compound with the molecular formula C18H21NO3 . It has a molecular weight of 299.37 . The IUPAC name for this compound is (6-methoxy-2-pyridinyl)[4-(pentyloxy)phenyl]methanone .
Molecular Structure Analysis
The InChI code for 6-Methoxy-2-(4-pentoxybenzoyl)pyridine is 1S/C18H21NO3/c1-3-4-5-13-22-15-11-9-14(10-12-15)18(20)16-7-6-8-17(19-16)21-2/h6-12H,3-5,13H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-2-(4-pentoxybenzoyl)pyridine include its molecular weight (299.37) and its molecular formula (C18H21NO3) . Additional properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The study of the crystal and molecular structure of a compound related to 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, Bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), reveals the crystalization in a triclinic space group with detailed dimensions and angles at ambient temperature. This compound was synthesized with a targeted compound that underwent rearrangement during synthesis, highlighting the importance of structural analysis in understanding compound behaviors and interactions (Zugenmaier, 2013).
Antibacterial and Antifungal Activity
The synthesis of pyridine nucleus-based compounds, including those related to 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, has been explored for their potential antibacterial and antifungal activities. These compounds have shown moderate activity against both Gram-positive and Gram-negative bacteria and fungi, underscoring the potential of pyridine derivatives in the development of new antimicrobial agents (Bhuva et al., 2015).
Hydrogen Bonding in Liquid Crystals
Research into the phase properties of mixtures involving hydrogen bond donors and acceptors, including molecules related to 6-Methoxy-2-(4-pentoxybenzoyl)pyridine, has provided insights into the design of twist-bend nematogens. The studies focused on the interaction between hydrogen bond donors and various stilbazole-based hydrogen bond acceptors, contributing to our understanding of liquid crystal behavior and the potential for novel liquid crystal materials (Walker et al., 2020).
Corrosion Inhibition
The application of pyridine derivatives as corrosion inhibitors for metals in acidic environments has been explored, with studies showing the effectiveness of these compounds in protecting metal surfaces. The research demonstrates the mixed-type inhibition mechanism and suggests the potential for these derivatives in industrial corrosion protection applications (Ansari et al., 2015).
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-4-5-13-22-15-11-9-14(10-12-15)18(20)16-7-6-8-17(19-16)21-2/h6-12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJSMOROTKUIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-pentoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



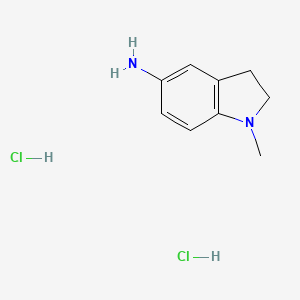
![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)
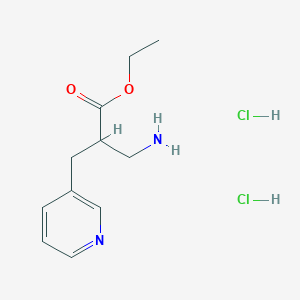
![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1462957.png)
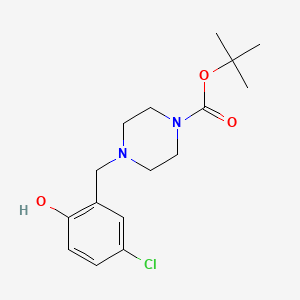
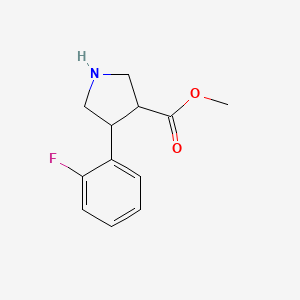
![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)
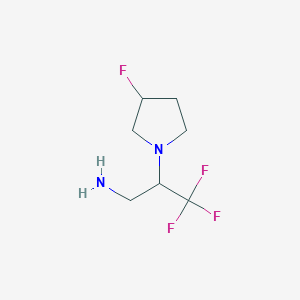
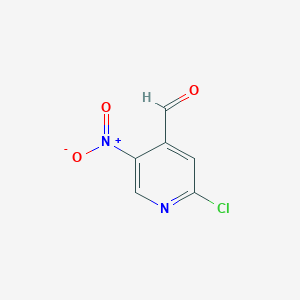
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)
